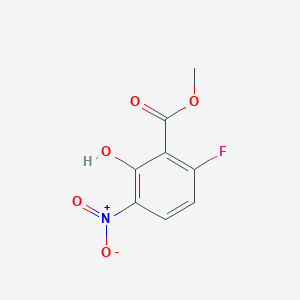

Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

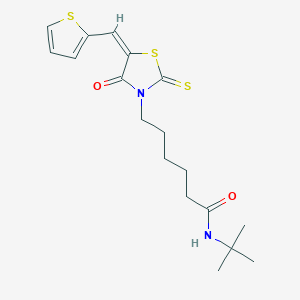

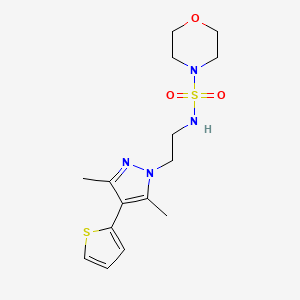

The synthesis of compounds related to methyl 6-fluoro-2-hydroxy-3-nitrobenzoate often involves multi-step reactions, including nitration, esterification, and reduction processes. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a building block for the synthesis of various heterocyclic scaffolds through a series of polymer-supported reactions, demonstrating the versatility of fluoro-nitrobenzoate derivatives in heterocyclic oriented synthesis (HOS) (Křupková et al., 2013). Similarly, the optimization of synthesis methods for methyl 2-amino-5-fluorobenzoate using 3-fluorobenzoic acid as a raw material illustrates the complexity and adaptability of the synthesis routes for fluoro-nitrobenzoate derivatives (Jian-zhong, 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 4-hydroxy-3-nitrobenzoate, reveals intricate details about their crystal formation and non-covalent interactions. The compound crystallizes with two unique molecules in the unit cell, highlighting the importance of hydrogen bonding and π-stacking interactions in the formation of its structure (Fu et al., 2012).

Chemical Reactions and Properties

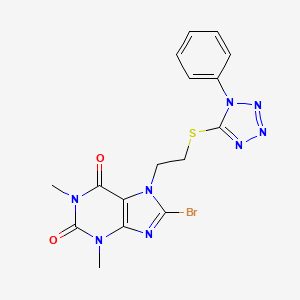

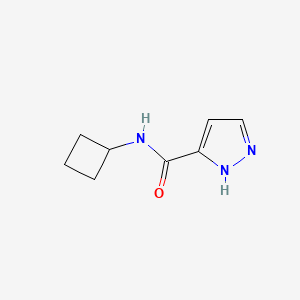

Fluoro-nitrobenzoate derivatives participate in various chemical reactions, including redox and condensation cascades, to form heterocyclic compounds like benzimidazoles and benzoxazoles. This demonstrates their reactivity and potential as intermediates in organic synthesis (Nguyen et al., 2013).

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate and related compounds have been synthesized through various techniques. For instance, solid-phase synthesis methods were used to produce N-hydroxyindoles and benzo[c]isoxazoles, starting with compounds like resin-bound 4-fluoro-3-nitrobenzoic acid (Stephensen & Zaragoza, 1999).

- Crystallography : Crystallographic studies have been conducted on related benzoic acid derivatives, offering insights into their molecular structures and potential applications in material sciences (Xin-ling Fu, Li & Simpson, 2012).

Chemical Reactivity and Applications

- Derivatization and Detection : Derivatives of this compound have been used in high-performance liquid chromatography for the detection of amino acids, highlighting their role in analytical chemistry (Watanabe & Imai, 1981).

- Heterocyclic Chemistry : These compounds play a crucial role in the synthesis of heterocyclic structures, as demonstrated in various studies involving the creation of benzimidazoles, benzotriazoles, and other nitrogenous cycles (Křupková, Funk, Soural & Hlaváč, 2013).

Environmental and Health Research

- Environmental Studies : Research has explored the environmental degradation pathways of similar fluorinated compounds, aiding in the understanding of pollutant behavior and biodegradation processes (Londry & Fedorak, 1993).

- Biological Interactions : Some studies have investigated the interaction of these compounds with biological systems, such as their mutagenic potential and interactions with DNA, providing valuable information for toxicology and medicinal chemistry (Herreno-saenz, Evans, Abian & Fu, 1993).

Safety and Hazards

The compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Mechanism of Action

Mode of Action

It’s known that nitrobenzoate compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.

Biochemical Pathways

It’s known that 3-nitrosalicylic acid methyl ester, a derivative of 3-nitrosalicylic acid, has been shown to bind to molybdenum to impart fertility to soil and water and is a key element in the activity of nitrogenase . This suggests that Methyl 6-fluoro-2-hydroxy-3-nitrobenzoate might also interact with molybdenum-dependent enzymes and affect related biochemical pathways.

Result of Action

Given its potential interactions with molybdenum-dependent enzymes, it might influence processes such as nitrogen fixation

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other chemicals can affect its stability and efficacy . .

properties

IUPAC Name |

methyl 6-fluoro-2-hydroxy-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-8(12)6-4(9)2-3-5(7(6)11)10(13)14/h2-3,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXWZUZQIGTKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1O)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)